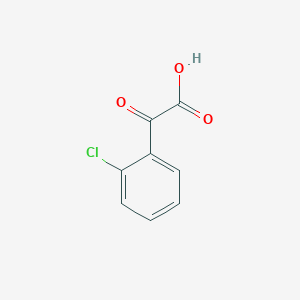

2-Chloro-phenyl-oxo-acetic acid

Description

Chemical Identity and Nomenclature

2-Chloro-phenyl-oxo-acetic acid represents a distinctive organic compound characterized by its specific molecular composition and structural arrangement. The compound possesses the molecular formula C8H5ClO3 and is registered under the Chemical Abstracts Service number 26118-14-9. The molecular weight of this compound is precisely 184.58 grams per mole, establishing its position among moderately sized organic molecules. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is formally designated as 2-(2-chlorophenyl)-2-oxoacetic acid, reflecting the precise positioning of functional groups within the molecular structure.

The compound exhibits multiple synonymous designations within chemical literature and commercial databases. Alternative nomenclature includes o-chlorobenzoylformic acid and 2-chlorobenzoylformic acid, both of which emphasize the benzoyl character of the molecule. Additional systematic names such as (2-chlorophenyl)glyoxylic acid highlight the glyoxylic acid derivative nature of the compound. The diversity in nomenclature reflects the compound's recognition across different chemical disciplines and its utility in various synthetic applications. The Chemical Book database categorizes this compound under multiple identifier systems, including the MDL number MFCD06410833, facilitating its identification across international chemical databases.

The compound's naming convention directly correlates with its structural features, where the "2-chloro" designation indicates chlorine substitution at the ortho position of the phenyl ring, while "oxo-acetic acid" describes the ketoacid functionality. This systematic approach to nomenclature ensures precise identification and reduces ambiguity in chemical communications. The establishment of standardized naming protocols has been crucial for maintaining consistency in chemical literature and facilitating international scientific collaboration.

Historical Context and Discovery

The historical development of this compound synthesis emerged from broader advances in organochlorine chemistry and ketoacid research during the twentieth century. While specific discovery dates for this particular compound are not extensively documented in available literature, its development can be traced through the evolution of chlorinated aromatic compounds and their synthetic methodologies. The compound's synthesis builds upon fundamental advances in Friedel-Crafts acylation reactions and subsequent chlorination techniques that became prominent in organic chemistry during the mid-1900s.

The compound's recognition in pharmaceutical research gained momentum through its identification as a synthetic intermediate in drug development processes. Research documented in patent literature indicates the compound's utility in synthetic pathways leading to more complex pharmaceutical molecules. The development of efficient synthetic routes for this compound reflected the growing demand for specialized chemical intermediates in pharmaceutical manufacturing. Historical patent applications demonstrate the compound's role in synthetic schemes designed to produce therapeutically active compounds, particularly those requiring specific stereochemical configurations.

The evolution of analytical techniques during the latter half of the twentieth century significantly enhanced the characterization and identification of this compound. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, provided researchers with unprecedented capabilities for structural elucidation and purity assessment. These technological advances facilitated more precise synthetic procedures and quality control measures, contributing to the compound's reliable production and application in research settings.

Structural Characteristics and Isomeric Forms

The molecular structure of this compound exhibits distinctive features that define its chemical behavior and reactivity patterns. The compound consists of a benzene ring bearing a chlorine substituent at the ortho position, connected to an oxoacetic acid moiety through a carbon-carbon bond. The presence of both aromatic and aliphatic components creates a molecule with diverse reaction possibilities and specific electronic properties. The chlorine atom's electron-withdrawing nature significantly influences the electron density distribution throughout the molecular framework, affecting both nucleophilic and electrophilic reaction pathways.

The ketone functionality within the oxoacetic acid portion represents a crucial structural element that determines much of the compound's reactivity. This carbonyl group, adjacent to the carboxylic acid functionality, creates an alpha-keto acid structure that belongs to the broader class of oxoacids. Alpha-keto acids possess distinctive chemical properties, including their propensity for nucleophilic attack at the carbonyl carbon and their ability to undergo various condensation reactions. The positioning of the ketone group relative to the carboxylic acid enhances the compound's utility as an acylating agent and synthetic intermediate.

Stereochemical considerations play a minimal role in this particular compound due to the absence of chiral centers in its basic structure. However, the compound's planar aromatic system and the sp2 hybridization of the ketone carbon create specific geometric constraints that influence its interaction with other molecules. The chlorine substituent's ortho position relative to the oxoacetic acid chain creates potential for intramolecular interactions that may affect the compound's conformation and reactivity. These structural features contribute to the compound's distinctive chemical signature and its specific applications in synthetic chemistry.

The compound's molecular geometry allows for multiple resonance structures, particularly involving the aromatic ring and the adjacent carbonyl system. The electron delocalization between the phenyl ring and the ketone functionality creates a partially conjugated system that influences both the compound's stability and its reactivity patterns. This electronic structure contributes to the compound's moderate stability under standard conditions while maintaining sufficient reactivity for synthetic transformations.

Position in Organic Chemistry Classification Systems

This compound occupies a specific position within several organic chemistry classification frameworks, reflecting its diverse functional group content and synthetic utility. As an alpha-keto acid, the compound belongs to the broader category of oxoacids, which are characterized by the presence of both ketone and carboxylic acid functionalities. Alpha-keto acids represent a particularly important subclass due to their biological significance and synthetic versatility. These compounds frequently serve as metabolic intermediates and synthetic precursors in both biological systems and laboratory synthesis.

Within the aromatic compound classification system, this molecule represents a substituted benzoic acid derivative, specifically incorporating halogen substitution patterns that modify the parent compound's properties. The chlorine substituent classifies the compound as an organochlorine compound, positioning it within a broad category of chemicals that have found extensive applications in pharmaceutical, agricultural, and industrial chemistry. The ortho-substitution pattern creates specific geometric relationships that distinguish this compound from its meta and para isomers, leading to different reactivity profiles and synthetic applications.

The compound's classification as a phenylacetic acid derivative connects it to a significant class of organic compounds with widespread biological and pharmaceutical relevance. Phenylacetic acid derivatives have demonstrated importance in drug development, particularly in the synthesis of anti-inflammatory agents and other therapeutic compounds. The oxo substitution in the alpha position enhances the compound's electrophilic character, expanding its utility in nucleophilic substitution and addition reactions compared to simple phenylacetic acid derivatives.

From a functional group perspective, the compound represents a multifunctional molecule combining aromatic, carbonyl, and carboxylic acid functionalities. This combination creates opportunities for diverse chemical transformations, including oxidation, reduction, substitution, and condensation reactions. The presence of multiple reactive sites allows for selective functionalization strategies, making the compound valuable for synthetic chemists designing complex molecular architectures.

Significance in Chemical Research

The research significance of this compound stems from its versatile role as a synthetic intermediate and its potential applications in pharmaceutical chemistry. The compound's utility in asymmetric synthesis has been demonstrated through its application in chemo-enzymatic catalytic routes, particularly in the synthesis of important pharmaceutical intermediates. Research has shown that related compounds can serve as substrates for enzymatic transformations leading to stereoselectively enriched products, highlighting the compound's value in developing environmentally friendly synthetic methodologies.

Recent investigations into three-component reactions involving glyoxylic acid derivatives have demonstrated the potential for expanding synthetic applications of related oxoacetic compounds. These studies indicate that compounds structurally similar to this compound can participate in palladium-catalyzed asymmetric transformations, producing valuable alpha-arylglycine derivatives with high enantioselectivity. Such research directions suggest potential applications for this compound in developing novel synthetic routes to pharmaceutical compounds and amino acid derivatives.

The compound's role in pharmaceutical intermediate synthesis has been documented through its identification as a degradation product of certain pharmaceutical compounds under specific conditions. Research utilizing advanced analytical techniques including gas chromatography-mass spectrometry, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy has enabled precise characterization of the compound in complex mixtures. These analytical capabilities have enhanced understanding of the compound's stability and transformation pathways under various conditions.

The compound's significance extends to its potential applications in developing new synthetic methodologies for accessing complex molecular frameworks. The presence of both electrophilic and nucleophilic reaction sites within the same molecule creates opportunities for developing cascade reactions and multi-component synthesis strategies. Research into such applications continues to expand the compound's utility in modern synthetic chemistry.

Research Objectives and Scope

Current research objectives surrounding this compound focus on expanding its synthetic applications and developing more efficient preparation methods. Primary research directions include investigating the compound's potential as a building block for pharmaceutical synthesis, particularly in the development of chiral intermediates and complex heterocyclic systems. The compound's alpha-keto acid structure makes it an attractive substrate for enzymatic transformations, leading to research objectives focused on biocatalytic applications and green chemistry initiatives.

The scope of ongoing investigations encompasses both fundamental and applied research aspects. Fundamental studies aim to better understand the compound's electronic properties, reaction mechanisms, and thermodynamic characteristics. These investigations provide crucial insights for optimizing synthetic procedures and predicting reaction outcomes. Applied research focuses on developing practical synthetic routes that can be scaled for industrial applications, particularly in pharmaceutical manufacturing where the compound may serve as a key intermediate.

Future research directions include exploring the compound's potential in materials science applications, where its unique combination of functional groups may contribute to the development of specialized polymers or functional materials. The compound's aromatic character combined with its reactive carbonyl functionality suggests potential applications in developing new materials with specific electronic or optical properties. Research objectives in this area focus on understanding structure-property relationships and developing synthetic strategies for incorporating the compound into larger molecular frameworks.

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRUAXAXQYMKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440308 | |

| Record name | 2-Chloro-phenyl-oxo-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26118-14-9 | |

| Record name | 2-Chloro-phenyl-oxo-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Process Details

- Raw Materials: Chlorinated benzyl cyanides (e.g., o-chlorobenzyl cyanide)

- Reagents: Concentrated sulfuric acid (30–70%) or alkali (sodium hydroxide)

- Conditions: Temperature range of 90–150 °C with reflux and backflow

- Procedure: The cyanide is slowly added to the acid or alkali solution under controlled temperature. The reaction is monitored by gas chromatography to ensure residual nitrile concentration is below 0.05–0.2%.

- Workup: After completion, the reaction mixture is cooled, acidified if alkaline hydrolysis is used, and the product is crystallized by adding water and cooling to 20–40 °C.

- Purification: The crude acid is washed with water 1–3 times, centrifuged, and dried to obtain the crystalline this compound.

Oxo Synthesis via Carbonylation of Chlorinated Benzyl Chlorides

Another reported method involves the carbonylation of chlorinated benzyl chloride derivatives under catalytic conditions to form the oxo-acetic acid structure.

Process Details

- Raw Materials: 2-chlorobenzyl chloride or other chlorinated benzyl chlorides

- Catalysts: Transition metal complexes (Rh, Re, Ir) with ligands; phase-transfer catalysts such as quaternary ammonium salts, phosphonium salts, crown ethers

- Conditions: Low temperature and low pressure carbonylation with CO gas

- Reaction: The benzyl chloride is converted to the corresponding chlorophenyl-oxo-acetic acid by insertion of CO and subsequent hydrolysis.

Advantages and Limitations

- This method is more complex and requires expensive catalysts and recovery systems.

- Yields are often low due to catalyst deactivation and side reactions.

- Industrial application is limited due to high cost and technical challenges.

Chlorination and Oxidation of Phenylacetic Acid Derivatives

A chemical synthetic route involves:

- Chlorination of phenylacetic acid or phenylacetyl chloride at the ortho position using chlorinating agents such as thionyl chloride or phosphorus trichloride.

- Subsequent oxidation of the chlorinated intermediate to introduce the oxo group using oxidizing agents like potassium permanganate or chromium trioxide.

Reaction Scheme

- Phenylacetic acid → 2-chloro-phenylacetyl chloride (via chlorination)

- 2-chloro-phenylacetyl chloride → this compound (via oxidation)

Industrial Practice

- Continuous flow reactors are often used to optimize chlorination and oxidation steps.

- Reaction parameters (temperature, time, reagent stoichiometry) are optimized for high yield and purity.

- This method allows for control over substitution pattern and oxidation state.

[Source: BenchChem summary]

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrolysis of chlorinated benzyl cyanide | Chlorinated benzyl cyanide | H2SO4 (30–70%) or NaOH | 90–150 °C reflux | Simple, scalable, good yield | Requires careful control of nitrile residuals |

| Oxo synthesis via carbonylation | Chlorinated benzyl chloride | Rh, Re, Ir catalysts; phase-transfer catalysts | Low temp, low pressure CO | Direct oxo introduction | Expensive catalysts, low yield |

| Chlorination + oxidation | Phenylacetic acid or derivatives | Thionyl chloride, KMnO4, CrO3 | Chlorination then oxidation | Industrially feasible, controlled | Multi-step, hazardous reagents |

| Alkali-mediated coupling (related) | o-Chloroacetophenone + chlorophenol | NaOH or NaH, copper powder | Heating ~125 °C | Useful for biphenyl derivatives | Not direct for target compound |

Research Findings and Analytical Confirmation

- Identification of this compound in synthetic and degradation studies has been confirmed by spectroscopic techniques including proton nuclear magnetic resonance (1H NMR), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FTIR).

- These analyses confirm the presence of the oxo group and chlorine substitution pattern, ensuring the integrity of the synthesized compound.

- Yields reported vary depending on method and conditions but typically range from moderate to high (50–80%).

[Source: RSC Supporting Information]

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-phenyl-oxo-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form 2-chloro-benzoic acid.

Reduction: Reduction of the oxo group can yield 2-chloro-phenylacetic acid.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: 2-Chloro-benzoic acid.

Reduction: 2-Chloro-phenylacetic acid.

Substitution: Various 2-substituted phenylacetic acid derivatives.

Scientific Research Applications

Biological Activities

Anticancer Potential

Research indicates that 2-chloro-phenyl-oxo-acetic acid exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation and migration of pancreatic ductal adenocarcinoma cells. Treatment with this compound resulted in a significant decrease in cell migration and invasion, highlighting its potential as a therapeutic agent against cancer .

Mechanism of Action

The compound functions as a selective inhibitor of certain cellular pathways, including the regulation of cAMP levels in cells. This mechanism is crucial for understanding its role in various biological processes, such as the regulation of insulin secretion in pancreatic beta cells and the modulation of immune responses .

Therapeutic Applications

Diabetes Management

Given its influence on insulin signaling pathways, this compound is being explored for potential applications in diabetes management. Its ability to enhance leptin signaling may contribute to improved metabolic regulation in diabetic models .

Antiviral Activity

The compound has also shown antiviral properties against Middle East respiratory syndrome coronavirus (MERS-CoV). Studies suggest that it can inhibit viral RNA replication and protein expression without affecting host cell viability, indicating its potential as a therapeutic agent for viral infections .

Case Studies

Mechanism of Action

The mechanism of action of 2-chloro-phenyl-oxo-acetic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function. The chlorine atom can also influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of 2-chloro-phenyl-oxo-acetic acid is influenced by substituent position, functional groups, and aromatic system modifications. Key analogs include:

Key Observations :

- Substituent Position : The ortho-chloro derivative (target compound) exhibits higher steric hindrance and reduced solubility compared to the para-chloro analog .

- Aromatic System : Substituting the phenyl ring with a furan (e.g., 2-(furan-2-yl)-2-oxoacetic acid) increases electron density at the ketone group, altering reactivity in nucleophilic additions .

Physicochemical Properties

- Acidity : The carboxylic acid group dominates acidity, with pKa values ranging from 2.5–3.3. Chlorine substitution at the ortho position slightly lowers pKa compared to meta or para positions due to inductive effects .

- Amide derivatives show improved organic solvent compatibility .

- Thermal Stability : Decomposition occurs above 200°C, consistent with similar oxo-acetic acid derivatives .

Biological Activity

2-Chloro-phenyl-oxo-acetic acid (C8H7ClO3) is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of phenylacetic acid, characterized by the presence of a chlorine atom and an oxo group, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is depicted below:

Key Properties:

- Molecular Weight: 188.59 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in organic solvents; limited solubility in water

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and proteins. The oxo group can participate in hydrogen bonding, while the chlorine atom influences the compound's reactivity and binding affinity to biological targets.

Interaction with Biological Targets

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular functions.

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.

Biological Activity Studies

Several studies have investigated the biological activities of this compound. Below are summarized findings from key research articles:

Case Studies

-

Antimicrobial Efficacy:

A study published in a peer-reviewed journal reported that this compound showed significant antibacterial activity against multiple strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent. -

Cytotoxic Effects:

In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells at concentrations that did not affect normal cells, highlighting its selective toxicity.

Synthesis and Industrial Relevance

This compound can be synthesized through various methods, primarily involving chlorination and oxidation processes. Its industrial applications include:

- Serving as an intermediate in the synthesis of pharmaceuticals.

- Potential use in agrochemicals due to its biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-phenyl-oxo-acetic acid?

- Methodological Answer : The compound can be synthesized via oxidation of 2-(3-chlorophenyl)-2-oxoacetaldehyde using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions . Alternatively, esterification of chlorophenylglyoxylic acid with allyl alcohol or other nucleophiles provides intermediates that can be hydrolyzed to yield the target compound. For example, allyl 2-(4-chlorophenyl)-2-oxoacetate is synthesized from 4-chlorophenylglyoxylic acid and allyl bromide in dimethylformamide (DMF) with potassium carbonate as a base .

Q. How is the purity and structural integrity of this compound validated in synthesis?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions and carbonyl functionality.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 170.59 for the parent ion) and fragmentation patterns are compared to databases like NIST .

- X-ray Crystallography : For crystalline derivatives, bond lengths and dihedral angles between aromatic rings (e.g., 86.38° in 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate) are analyzed to validate geometry .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Precursor Scoring : AI-driven retrosynthesis tools (e.g., Template_relevance models) prioritize feasible routes by evaluating precursor availability and reaction plausibility thresholds (>0.01) .

- One-Step Focus : Streamlining steps, such as direct oxidation of substituted acetaldehydes, reduces side reactions. For example, KMnO₄ in acidic media avoids intermediate isolation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics for ester intermediates .

Q. How do structural modifications (e.g., halogen position) impact the compound’s biological activity?

- Methodological Answer :

- Substituent Effects : The 3-chlorophenyl derivative shows higher antimicrobial activity than 4-chloro analogs due to improved lipophilicity and target binding .

- Pharmacophore Modeling : Docking studies with enzymes (e.g., dihydrofolate reductase) reveal that the oxoacetic acid moiety and chlorine position influence hydrogen-bonding interactions .

- In Vitro Assays : Cytotoxicity against cancer cell lines (e.g., HeLa) is tested via MTT assays, with EC₅₀ values compared across analogs .

Q. How can conflicting data on the compound’s uricosuric activity be resolved?

- Data Contradiction Analysis : Discrepancies in reported uricosuric efficacy arise from:

- Structural Variants : 2-Alkyl-2-aryl-substituted derivatives (e.g., 2-methyl-2-phenyl) show enhanced activity over monosubstituted analogs, as aryl groups improve renal transporter affinity .

- Assay Conditions : Differences in pH (e.g., urinary alkalinization) or co-administered diuretics (e.g., thiazides) alter excretion profiles. Standardized in vivo models (e.g., rat diuresis protocols) are recommended for cross-study comparisons .

Methodological Challenges and Solutions

Q. What are the pitfalls in characterizing reactive intermediates during oxidation?

- Analytical Strategies :

- Trapping Unstable Species : Use stabilizing agents (e.g., TEMPO for radical intermediates) during K₂Cr₂O₇-mediated oxidation .

- In Situ Monitoring : Real-time FTIR tracks carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹) to detect over-oxidation to carboxylic acids .

Q. How is computational chemistry applied to predict reaction pathways?

- Case Study : Density functional theory (DFT) calculations (B3LYP/6-31G*) model the energy profile for nucleophilic substitution at the chlorophenyl group. Activation energies for amine vs. thiol nucleophiles correlate with experimental yields (e.g., ΔG‡ = 25 kcal/mol for aniline vs. 30 kcal/mol for thiourea) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.